molecular formula C11H16FN3 B2741725 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline CAS No. 500205-59-4

2-Fluoro-4-(4-methyl-1-piperazinyl)aniline

Cat. No.: B2741725
CAS No.: 500205-59-4
M. Wt: 209.268
InChI Key: RBEFVHYJGRZDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(4-methyl-1-piperazinyl)aniline is an organic compound . It is used in scientific research due to its versatile properties and finds applications in drug discovery, material synthesis, and biological studies.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom and a 4-methyl-1-piperazinyl group . The molecular formula is C11H16FN3 and the average molecular weight is 209.263 Da .

Scientific Research Applications

Oxidative Transformation and Environmental Fate

Oxidative Transformation in Sediment-Water Environments : Studies have shown that compounds structurally related to "2-Fluoro-4-(4-methyl-1-piperazinyl)aniline," such as fluoroquinolone antibacterial agents, interact with manganese oxide (MnO2) in sediment-water environments. This interaction leads to oxidative transformations, including dealkylation and hydroxylation, primarily affecting the piperazine moiety while leaving the quinolone ring largely intact. These findings suggest manganese oxides in soils play a crucial role in the abiotic degradation of these agents in the environment (Zhang & Huang, 2005).

Molecular Docking and QSAR Studies

c-Met Kinase Inhibition : Docking and QSAR studies have been conducted on derivatives structurally related to "this compound" to understand their inhibitory activity against c-Met kinase. These studies help in analyzing the molecular features contributing to high inhibitory activity and in predicting the biological activities of these inhibitors, offering insights into the design of more effective kinase inhibitors (Caballero et al., 2011).

Photophysical Properties and Electron Transfer

Excited State Intramolecular Charge Transfer : The photophysical properties of norfloxacin and its derivatives, closely related to "this compound," have been studied to evaluate the role of specific functional groups in the behavior of the quinoline ring. These studies have revealed efficient pathways for singlet excited-state deactivation via intramolecular electron transfer, highlighting the importance of these pathways in understanding the photostability and phototoxicity of such compounds (Cuquerella, Miranda, & Bosca, 2006).

Biochemical Analysis

Cellular Effects

The cellular effects of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline are not well-studied. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound is stable at room temperature .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that the compound can cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-fluoro-4-(4-methylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEFVHYJGRZDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.